molecular formula C8H4FIO3 B6286731 2-Fluoro-3-formyl-5-iodobenzoic acid CAS No. 2387023-24-5

2-Fluoro-3-formyl-5-iodobenzoic acid

Cat. No. B6286731
CAS RN: 2387023-24-5
M. Wt: 294.02 g/mol
InChI Key: XVMZONGWIWPVHH-UHFFFAOYSA-N
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Description

2-Fluoro-3-formyl-5-iodobenzoic acid is a chemical compound with the linear formula C8H4FIO3 . It is used in the preparation of 1-N-ethyl 6-iodoquinolonic acid and 1-N-cyclopropyl 6-iodoquinolonic acid . It may also be used as a precursor for the generation of electron transfer dissociation (ETD) reagents .


Synthesis Analysis

The synthesis of this compound involves a multistep reaction. One of the common methods of synthesis is the reaction of 2-fluorobenzoic acid with sodium hydroxide in the presence of a catalyst such as copper (I) oxide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H4FIO3 . The molecular weight of the compound is 294.02 .


Chemical Reactions Analysis

2-Fluoro-5-iodobenzoic acid is one of the precursor molecules that were shown to generate ETD reagents via ESI followed by CID . It is also a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a melting point of 164-168 °C . The compound is insoluble in water .

Safety and Hazards

2-Fluoro-3-formyl-5-iodobenzoic acid may cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-3-formyl-5-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FIO3/c9-7-4(3-11)1-5(10)2-6(7)8(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMZONGWIWPVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FIO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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